N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3S/c20-19(21,22)13-3-1-2-12(8-13)17(25)24-18-23-14(10-28-18)11-4-5-15-16(9-11)27-7-6-26-15/h1-5,8-10H,6-7H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPUBWNWPQUZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical method involves cyclocondensation of α-haloketones with thioamides. For this compound, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one reacts with thiourea in ethanol under reflux (78°C, 12 h), yielding 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine with 65–72% yield.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C |
| Time | 12 h |
| Catalyst | None |
Cyclization of Thioamides
Alternative routes employ thioamide intermediates. 2-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazole is synthesized via cyclization of N-(2,3-dihydro-1,4-benzodioxin-6-yl)thioamide with chloroacetonitrile in DMF at 100°C (8 h, 60% yield).
Industrial-Scale Production Strategies
Scalable synthesis requires cost-effective reagents and continuous flow systems.
Continuous Flow Amidation
A tubular reactor (ID: 2 mm) operates at 50°C with a residence time of 15 min, achieving 85% yield. Solvent recycling reduces waste generation.
Process Metrics:
| Metric | Value |
|---|---|
| Throughput | 12 kg/day |
| Purity | ≥98% (HPLC) |
| Solvent Recovery | 92% |
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 20 min) accelerates the amidation step, yielding 89% product. This method reduces side reactions and energy consumption.
Analytical Characterization
Structural validation employs spectroscopic and chromatographic techniques:
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity with retention time = 8.7 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Schotten-Baumann | 55–60 | 95 | Moderate | 1200 |
| EDCl/HOBt | 75–82 | 98 | High | 1800 |
| Continuous Flow | 85 | 98 | Industrial | 900 |
| Microwave | 89 | 99 | Lab-scale | 2200 |
Challenges and Optimization Strategies
- Trifluoromethyl Stability: Acidic conditions promote defluorination. Neutral pH and low temperatures mitigate degradation.
- Thiazole Ring Reactivity: Oxidative side products form during prolonged storage. Argon atmosphere and antioxidants (BHT) enhance stability.
- Solvent Selection: DMF causes thiazole ring opening at >100°C. Replacing DMF with THF improves thermal tolerance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antibacterial, and anticancer agent due to its unique structural features.
Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition, particularly those involving thiazole and benzodioxin moieties.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzodioxin moiety may interact with cellular membranes or proteins, affecting their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide)
- Structural differences : D4476 replaces the thiazole ring with an imidazole and includes a pyridinyl group instead of trifluoromethylbenzamide.
- Activity : D4476 inhibits T regulatory (Treg) cell differentiation, making it a tool compound for studying immune tolerance .
- Pharmacokinetics : The pyridinyl group in D4476 may enhance solubility compared to the trifluoromethyl group in the target compound .
Trazpirobenum (3-{5-[(1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide)
- Structural differences : Trazpirobenum incorporates an indazole-oxolane system and difluoropropanamido side chain.
- Activity : Functions as a glucocorticoid receptor agonist with anti-inflammatory properties, highlighting the role of fluorinated groups in receptor binding .
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine
Pharmacological and Physicochemical Comparisons
Physicochemical properties :
- Spectral features : IR spectra of similar compounds show C=O stretches at ~1663–1682 cm⁻¹ and C=S stretches at ~1243–1258 cm⁻¹, critical for confirming synthesis .
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
1. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the benzodioxin moiety followed by the introduction of the thiazole and trifluoromethyl groups.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Halogenation | Bromine or Chlorine |
| 2 | Coupling | Thiazole derivatives |
| 3 | Amide Formation | Benzamide derivatives |
2.1 Antidiabetic Activity
Recent studies have indicated that compounds similar to this compound exhibit moderate inhibitory activity against the α-glucosidase enzyme, which is crucial in carbohydrate metabolism. For example, related compounds showed IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), suggesting a potential role in managing type 2 diabetes .
2.2 Antitumor Activity
The compound has also been evaluated for its antitumor properties. Research indicates that derivatives of benzodioxin and thiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural frameworks have demonstrated IC50 values in the low micromolar range against A549 lung cancer cells .
2.3 Antimicrobial Activity
In addition to antidiabetic and antitumor effects, this compound may possess antimicrobial properties. Testing has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The inhibition of α-glucosidase can reduce glucose absorption in the intestines.
- Cell Cycle Arrest : In cancer cells, compounds similar to this one can induce cell cycle arrest and apoptosis through modulation of signaling pathways.
4. Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
Case Study: Antidiabetic Potential
A study synthesized various benzodioxin derivatives and evaluated their α-glucosidase inhibitory activity. Results indicated that while most compounds exhibited weak to moderate inhibition, some showed promising potential for further development as antidiabetic agents .
Case Study: Antitumor Efficacy
Research involving thiazole-benzodioxin hybrids demonstrated significant antiproliferative effects on multiple cancer cell lines in vitro. The compounds were more effective in two-dimensional cultures compared to three-dimensional cultures, highlighting their potential for development as anticancer drugs .
Q & A
Basic Question: What are the optimal synthetic routes and analytical methods for synthesizing and characterizing this compound?
Methodological Answer:
The synthesis typically involves coupling a 2,3-dihydro-1,4-benzodioxin-6-amine derivative with a 3-(trifluoromethyl)benzoyl chloride intermediate. Key steps include:
- Thiazole ring formation : Reacting 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone with thiourea under reflux in ethanol to form the thiazole core .
- Amidation : Coupling the thiazole intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine .
Analytical Validation : - Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity, with characteristic peaks for the trifluoromethyl group (~−60 ppm in -NMR) and benzodioxin protons (δ 4.2–4.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Basic Question: How is the compound’s biological activity initially validated in immunological studies?
Methodological Answer:
Initial validation focuses on in vitro T-cell differentiation assays :
- Treg Inhibition : The compound (e.g., D4476 analog) is tested in murine splenocyte cultures with TGF-β to assess suppression of FoxP3 Treg cell differentiation. Flow cytometry quantifies FoxP3 expression .
- Th2/Th17 Balance : Co-culture with IL-4 or IL-6 evaluates Th2/Th17 polarization using cytokine ELISAs (e.g., IL-4, IL-17A) .
- Dose-Response Curves : IC values are calculated for Treg inhibition (e.g., ~10–50 µM in primary cells) .
Advanced Question: How can researchers address discrepancies in the compound’s efficacy across experimental models?
Methodological Answer:
Discrepancies may arise due to:
- Cell Line Variability : Primary cells vs. immortalized lines (e.g., Jurkat) may show differential metabolic activity. Validate using primary murine/human T-cells .
- Dosage Timing : Pre-treatment (24h) vs. concurrent administration with cytokines alters outcomes. Use longitudinal sampling to track kinetic effects .
- Species Differences : Compare murine and human PBMCs under identical conditions. Cross-validate with CRISPR-edited cell models (e.g., TGF-β receptor knockouts) .
Advanced Question: What strategies are employed to design derivatives with improved selectivity and reduced off-target effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the thiazole substituents (e.g., replacing benzodioxin with benzofuran) or the trifluoromethylbenzamide group to alter steric/electronic properties .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding to TGF-β receptor kinase domains. Prioritize derivatives with lower predicted binding energies .
- Off-Target Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., JAK2 inhibition) .
Advanced Question: What in vivo experimental designs evaluate the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics (PK) :
- Toxicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
